molecular formula C7H6Cl2N2 B7910300 3-Cyano-4-chloroaniline hydrochloride

3-Cyano-4-chloroaniline hydrochloride

Cat. No.: B7910300
M. Wt: 189.04 g/mol
InChI Key: FOFUSPJBLNDTBX-UHFFFAOYSA-N
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Description

3-Cyano-4-chloroaniline hydrochloride (CAS: 936125-74-5) is a halogenated aniline derivative with the molecular formula C₇H₆Cl₂N₂ and a molar mass of 189.04 g/mol. This compound features a benzene ring substituted with a cyano (-CN) group at position 3, a chlorine atom at position 4, and an amino (-NH₂) group that is protonated as a hydrochloride salt. Its structural uniqueness makes it a valuable intermediate in pharmaceutical synthesis and agrochemical research .

Properties

IUPAC Name

5-amino-2-chlorobenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFUSPJBLNDTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 5-amino-2-chlorobenzonitrile;hydrochloride typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on the availability of raw materials and cost considerations.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 3-Cyano-4-chloroaniline hydrochloride can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used. For example, using an amine nucleophile can yield substituted amines.

    Oxidation: Oxidation can lead to the formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction typically yields amines or other reduced forms of the compound.

Scientific Research Applications

3-Cyano-4-chloroaniline hydrochloride is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 5-amino-2-chlorobenzonitrile;hydrochloride involves its interaction with specific molecular targets. The amino and chlorine groups on the benzene ring allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Purity : Available at ≥95% purity for research applications .
  • Synonyms: Includes 5-amino-2-chlorobenzonitrile, 4-Chloro-3-cyanoaniline, and SBB064884 .
  • Applications : Primarily used as a synthetic precursor for fine chemicals and advanced intermediates .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues of 3-cyano-4-chloroaniline hydrochloride, highlighting substituent variations and their implications:

Compound Substituents Molecular Formula CAS Number Molecular Weight (g/mol) Key Applications
3-Cyano-4-chloroaniline HCl -CN (C3), -Cl (C4), -NH₂·HCl C₇H₆Cl₂N₂ 936125-74-5 189.04 Pharmaceutical intermediates
3-Cyano-4-fluoroaniline HCl -CN (C3), -F (C4), -NH₂·HCl C₇H₅ClFN₂ 801316-08-5 186.58 Fluorinated drug precursors
3-Chloro-4-methoxyaniline HCl -Cl (C3), -OCH₃ (C4), -NH₂·HCl C₇H₈ClNO·HCl - 222.11 Organic synthesis
4-Chloro-2-iodoaniline HCl -Cl (C4), -I (C2), -NH₂·HCl C₆H₅ClIN·HCl - 298.98 Industrial intermediates
3-Chloro-4-(cyclopentyloxy)aniline HCl -Cl (C3), -O-C₅H₉ (C4), -NH₂·HCl C₁₁H₁₄ClNO·HCl - 260.15 Specialty chemical synthesis

Research and Industrial Relevance

  • Pharmaceutical Intermediates: 3-Cyano-4-chloroaniline HCl is a key building block for antidepressants and antipsychotics, as seen in analogues like dosulepin HCl .
  • Agrochemicals : Chlorinated anilines are precursors to herbicides, leveraging their stability and reactivity .
  • Material Science: Cyano-substituted anilines contribute to conductive polymers due to their electron-deficient aromatic systems .

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